

Vinpocetine N-Oxide metabolite activity assessment

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Compound Focus: Vinpocetine N-Oxide

CAS No.: 109741-24-4

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Known Metabolites of Vinpocetine

The table below summarizes the key metabolites of vinpocetine identified in the scientific literature. Note that an "N-Oxide" metabolite is not mentioned in the searched clinical and pharmacological reviews [1] [2] [3].

Metabolite Name	Metabolic Pathway	Documented Activity & Characteristics
Apovincaminic Acid (AVA) [2] [4] [3]	De-esterification (primary pathway)	Active. Contributes to vinpocetine's neuroprotective effects [5].
Other Minor Metabolites [4] [6]	Hydroxylation and conjugation	Not well characterized. Limited information on specific structures or activity.
Vinpocetine N-Oxide	(Not reported)	No data found in the current search results.

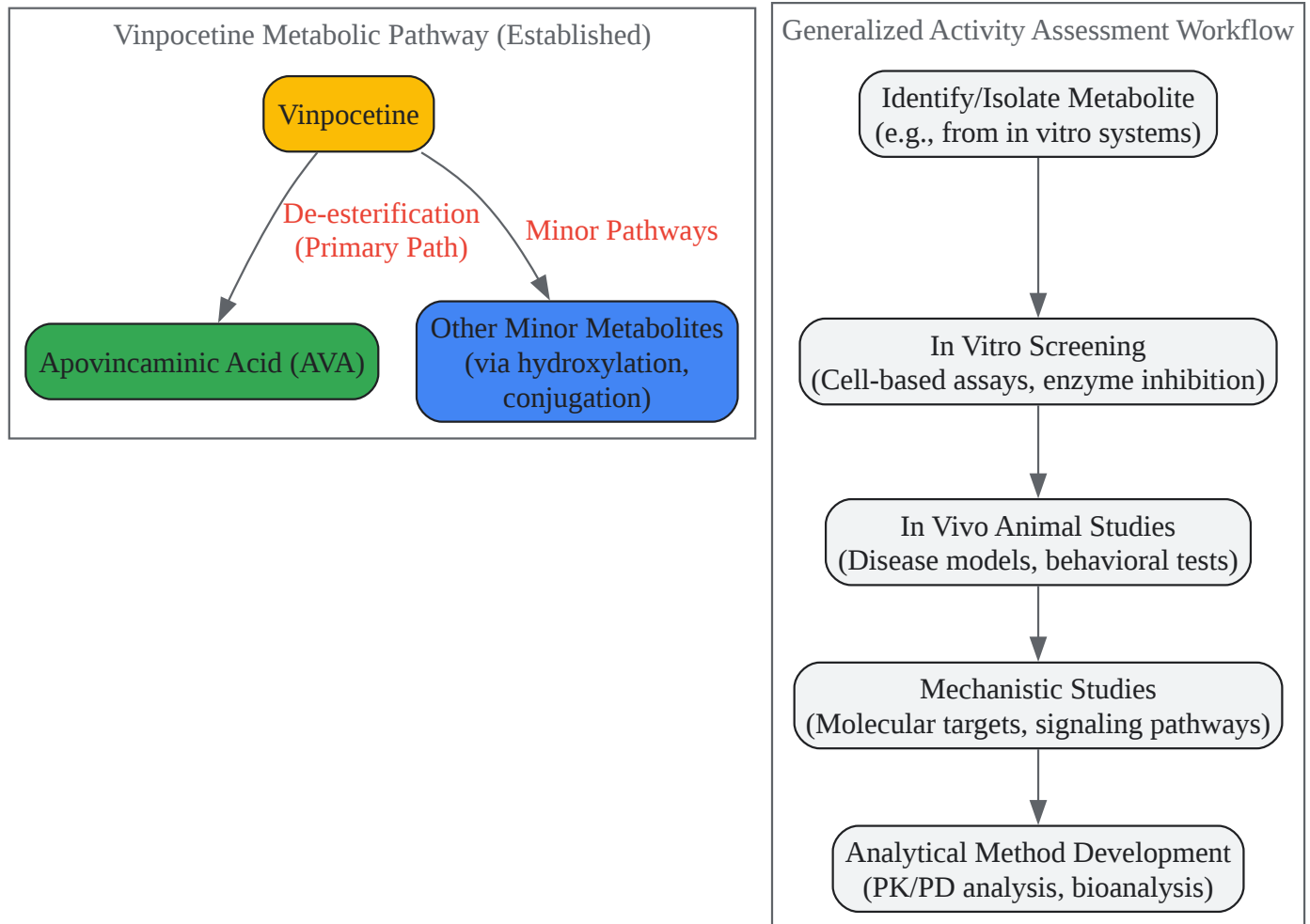
Experimental Insights on Metabolite Activity

For researchers aiming to assess metabolite activity, the following approaches from vinpocetine and AVA studies can serve as a methodological reference.

- **In Vivo Neuroprotection Models:** One study demonstrated the activity of AVA by using a rat model of bilateral N-methyl-D-aspartate (NMDA)-induced neurodegeneration in the entorhinal cortex. The protocol involved:
 - **Dosing:** Intraperitoneal administration of 10 mg/kg of AVA.
 - **Treatment Schedule:** 60 minutes before the lesion and continued for 3 days post-operation.
 - **Assessment:** Behavioral tests (novel object recognition, social discrimination, Morris water maze) and quantitative immunohistochemical analysis of lesion size and microglial activation showed that AVA effectively attenuated behavioral deficits and provided neuroprotection, though it was less potent than the parent vinpocetine compound [5].
- **Pharmacokinetic and Analytical Methods:** A population pharmacokinetic (PopPK) model for AVA was developed using data from a bioavailability study in healthy volunteers.
 - **Dosing:** Subjects received a single 20 mg dose of vinpocetine from different formulations (sustained-release, immediate-release, oral solution).
 - **Sample Analysis:** Plasma samples were collected over 10 hours. AVA concentrations were measured using a validated high-performance liquid chromatography (HPLC) method with ultraviolet detection. The method involved liquid-liquid extraction and achieved a limit of quantification of 5 ng/mL [2].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the established metabolic pathway of vinpocetine and a generalized experimental workflow that could be adapted for assessing the activity of uncharacterized metabolites.



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Research Implications

The absence of data on "**Vinpocetine N-Oxide**" suggests a potential gap in the literature. Your focus on this specific metabolite could be a novel area of investigation. Future research could explore:

- **Identification and Synthesis:** Confirming the existence of this metabolite and developing methods for its synthesis or isolation.

- **Biological Screening:** Applying the experimental frameworks used for AVA to test the "N-Oxide" metabolite in relevant **neuroprotection, anti-inflammatory, and phosphodiesterase (PDE) inhibition assays**.
- **Comparative Analysis:** Directly comparing its activity and potency against both vinpocetine and the known active metabolite, apovincaminic acid.

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